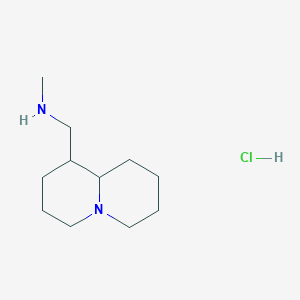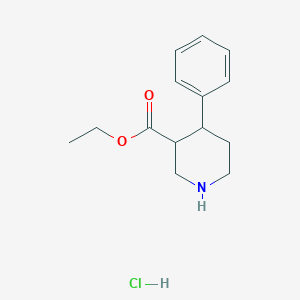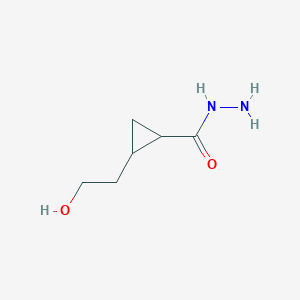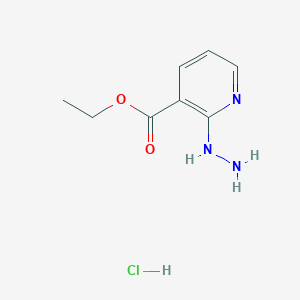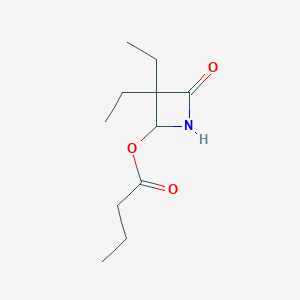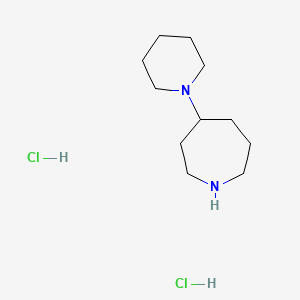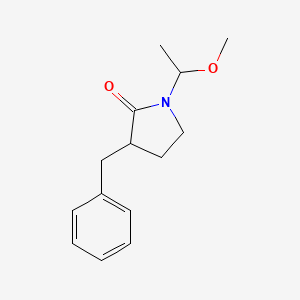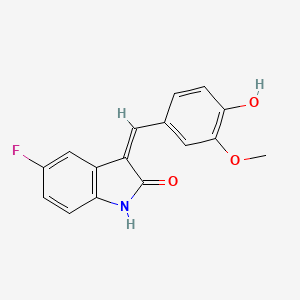
5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, commonly known as FHMBI, is a heterocyclic compound with a wide range of applications in the field of medicinal chemistry. It has been studied for its potential therapeutic effects in various diseases, as well as its ability to act as a catalyst in organic reactions. FHMBI has been used in the synthesis of a variety of organic compounds, ranging from pharmaceuticals to agricultural products. In addition, it has been studied for its potential to act as an inhibitor of certain enzymes, and its ability to act as a ligand in protein-protein interactions.
Aplicaciones Científicas De Investigación
FHMBI has been studied extensively for its potential therapeutic effects in various diseases. It has been used in the synthesis of a variety of organic compounds, ranging from pharmaceuticals to agricultural products. In addition, it has been studied for its potential to act as an inhibitor of certain enzymes, and its ability to act as a ligand in protein-protein interactions. FHMBI has also been investigated for its potential to act as an antioxidant, and its ability to act as an anti-inflammatory agent.
Mecanismo De Acción
FHMBI is believed to act as a ligand in protein-protein interactions, binding to specific amino acid residues on proteins and modulating their activity. It has also been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, FHMBI has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
FHMBI has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, FHMBI has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It has also been shown to have anti-inflammatory effects, and to act as a ligand in protein-protein interactions, binding to specific amino acid residues on proteins and modulating their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FHMBI has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be synthesized through a variety of methods. In addition, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, FHMBI also has some limitations for use in laboratory experiments. It is relatively unstable, and has a tendency to decompose over time. In addition, it is not soluble in water, making it difficult to use in aqueous reactions.
Direcciones Futuras
FHMBI has a wide range of potential future applications in the field of medicinal chemistry. It has been studied for its potential therapeutic effects in various diseases, as well as its ability to act as a catalyst in organic reactions. In addition, it has been studied for its potential to act as an inhibitor of certain enzymes, and its ability to act as a ligand in protein-protein interactions. Further research into the therapeutic effects of FHMBI could lead to the development of new drugs and treatments for a variety of diseases. Additionally, further research into its ability to act as an inhibitor of
Propiedades
IUPAC Name |
(3Z)-5-fluoro-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c1-21-15-7-9(2-5-14(15)19)6-12-11-8-10(17)3-4-13(11)18-16(12)20/h2-8,19H,1H3,(H,18,20)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQACAGXIEYZRHG-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C3=C(C=CC(=C3)F)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(4-hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



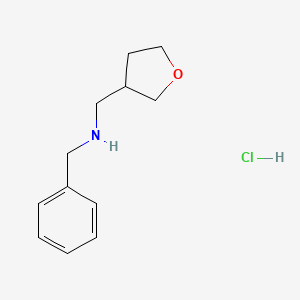
![2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486158.png)
![2-Propyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486159.png)
![1-(4-Morpholinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486161.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-ylmethanol hydrochloride](/img/structure/B1486162.png)
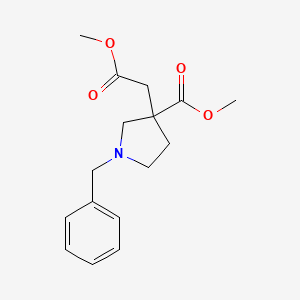
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride](/img/structure/B1486167.png)
